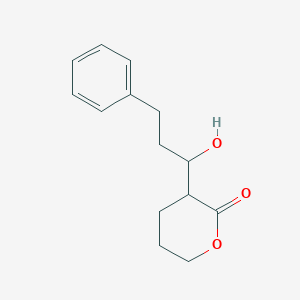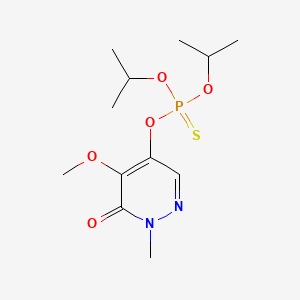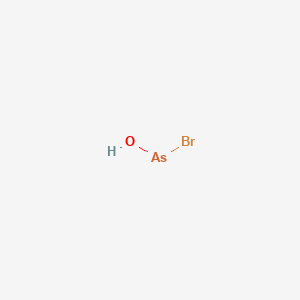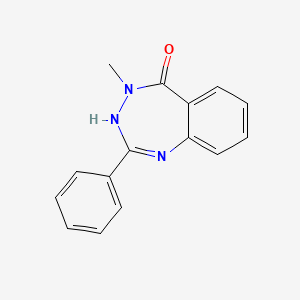![molecular formula C18H20Cl2N2O B14600446 {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene CAS No. 59190-83-9](/img/structure/B14600446.png)
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene is a complex organic compound characterized by its unique structure, which includes chloro, phenyl, and azoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include halogenation, azoxy formation, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions may convert the azoxy group to amine or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or phenyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound’s reactivity and functional groups make it useful in studying biological processes and interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. Detailed studies are required to elucidate the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chloro-phenyl derivatives and azoxy-containing compounds. Examples are:
- 1-Chloro-2-phenylpropane
- 1-Chloro-2-azoxypropane
- 1-Phenyl-2-azoxypropane
Uniqueness
The uniqueness of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene lies in its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
59190-83-9 |
|---|---|
Molekularformel |
C18H20Cl2N2O |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
(1-chloro-1-phenylpropan-2-yl)-(1-chloro-1-phenylpropan-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C18H20Cl2N2O/c1-13(17(19)15-9-5-3-6-10-15)21-22(23)14(2)18(20)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3 |
InChI-Schlüssel |
SFYFIUMOJXVQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)N=[N+](C(C)C(C2=CC=CC=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)



![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)


